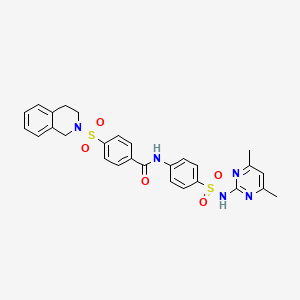

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide

Description

This compound is a sulfonamide-containing benzamide derivative characterized by a dihydroisoquinoline sulfonyl group and a 4,6-dimethylpyrimidin-2-yl sulfamoyl phenyl moiety.

Properties

IUPAC Name |

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27N5O5S2/c1-19-17-20(2)30-28(29-19)32-39(35,36)25-13-9-24(10-14-25)31-27(34)22-7-11-26(12-8-22)40(37,38)33-16-15-21-5-3-4-6-23(21)18-33/h3-14,17H,15-16,18H2,1-2H3,(H,31,34)(H,29,30,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTTYWOZWIYWFQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27N5O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

577.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide typically involves multiple steps, including the formation of the dihydroisoquinoline core, sulfonylation, and subsequent attachment of the benzamide group.

Synthetic Routes and Reaction Conditions:

Formation of the Dihydroisoquinoline Core: This step involves cyclization reactions, typically using starting materials like benzylamine derivatives.

Sulfonylation: Introduction of the sulfonyl group is achieved using sulfonyl chlorides under basic conditions.

Attachment of the Benzamide Group: This final step may involve coupling reactions using reagents such as carbodiimides to form the amide bond between the dihydroisoquinoline and benzamide moieties.

Industrial Production Methods:

In an industrial setting, the synthesis might be optimized for higher yields and scalability. This could involve continuous flow synthesis techniques, optimization of reaction times and temperatures, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions:

Types of Reactions:

Oxidation: It can undergo oxidation reactions, particularly at the dihydroisoquinoline core.

Reduction: The benzamide group may participate in reduction reactions.

Substitution: Various substitution reactions can occur, especially on the aromatic rings and the sulfonyl group.

Common Reagents and Conditions:

Oxidizing agents: Potassium permanganate, chromium trioxide

Reducing agents: Sodium borohydride, lithium aluminium hydride

Substitution: Halogenating agents, nucleophiles like amines and alcohols

Major Products:

Depending on the reactions, major products can include oxidized or reduced forms of the compound, and substituted derivatives with different functional groups on the aromatic rings or the sulfonyl group.

Scientific Research Applications

4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide has diverse applications in scientific research:

Chemistry: Used as an intermediate for the synthesis of more complex molecules.

Biology: Investigated for its potential as a probe in biological assays due to its ability to bind specific proteins.

Medicine: Explored for therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

Mechanism of Action

The compound exerts its effects by interacting with molecular targets through its sulfonyl and benzamide groups. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to changes in biochemical pathways.

Molecular Targets and Pathways:

Enzyme inhibition: It can act as an inhibitor of certain enzymes, thereby regulating metabolic pathways.

Receptor binding: By binding to specific receptors, it can influence cellular signaling mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

Table 1: Key Structural and Physicochemical Comparisons

Key Observations

Pyrimidine Substitution Effects: The 4,6-dimethylpyrimidine group in the target compound enhances steric bulk and electron-donating effects compared to the 4-methylpyrimidine in ECHEMI 457651-75-1 . This substitution may improve binding affinity to hydrophobic enzyme pockets, as seen in kinase inhibitors .

Sulfonyl-Linked Group Variations: The dihydroisoquinoline sulfonyl group in the target compound introduces a rigid, planar structure, favoring π-π stacking interactions with aromatic residues in target proteins. In contrast, dihydroquinoline sulfonyl (ECHEMI 457651-75-1) offers a slightly different electronic profile due to the position of the nitrogen atom . Isopropoxybenzamide () replaces the dihydroisoquinoline group with a flexible alkoxy chain, reducing rigidity but improving solubility .

Synthetic Routes and Spectral Confirmation :

- Analogous compounds (e.g., ) are synthesized via nucleophilic addition of sulfonyl hydrazides to isothiocyanates, followed by cyclization to triazoles. IR spectra (νC=S ~1250 cm⁻¹, νNH ~3300 cm⁻¹) confirm tautomeric forms and functional group integrity .

- The absence of νC=O (~1660 cm⁻¹) in triazole derivatives () validates successful cyclization, a strategy likely applicable to the target compound .

Q & A

Q. Critical Parameters :

| Step | Temperature | Solvent | Reaction Time | Yield Optimization |

|---|---|---|---|---|

| Sulfonylation | 0–5°C (initial), then RT | Dichloromethane | 12–24 hrs | Excess base (2.5 eq.) |

| Amide Formation | 25–40°C | DMF or DCM | 6–12 hrs | Catalytic DMAP (0.1 eq.) |

Purification typically involves column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Basic: Which functional groups are critical for its biological activity?

The compound’s bioactivity arises from:

- Sulfonamide group : Essential for enzyme inhibition (e.g., carbonic anhydrase) via zinc coordination .

- Dihydroisoquinoline ring : Enhances lipophilicity and membrane permeability .

- 4,6-Dimethylpyrimidine : Facilitates π-π stacking with hydrophobic enzyme pockets .

Structure-Activity Relationship (SAR) : Modifying the pyrimidine’s methyl groups or sulfonamide substituents alters target specificity .

Basic: What analytical methods confirm structural integrity and purity?

Advanced: How can reaction yields and purity be optimized during synthesis?

- Solvent Selection : Use anhydrous DMF for amide coupling to minimize hydrolysis .

- Temperature Control : Gradual warming during sulfonylation reduces side-product formation .

- Purification : Gradient elution in column chromatography (hexane → ethyl acetate) improves separation of sulfonamide intermediates .

Q. Common Pitfalls :

- Hydrolysis of sulfonamide in acidic conditions → Neutralize reaction mixtures promptly .

- Trace metal contamination in solvents → Use Chelex-treated solvents for enzyme assays .

Advanced: How to resolve contradictions in reported biological activity data?

- Orthogonal Assays : Compare IC50 values from fluorescence-based assays with radiometric methods to confirm enzyme inhibition .

- Structural Confirmation : Re-analyze batches with conflicting activity via XRD or 2D NMR to rule out polymorphic variations .

- Cell-Based Validation : Use isogenic cell lines (e.g., CRISPR-edited targets) to verify specificity .

Advanced: How to design derivatives for improved target selectivity?

- Modification Sites :

- Pyrimidine Ring : Introduce electron-withdrawing groups (e.g., -Cl) to enhance binding to polar enzyme pockets .

- Benzamide Substituents : Add meta-substituents (e.g., -OCH3) to reduce off-target effects .

Q. Synthetic Strategy :

Parallel synthesis using Ugi-4CR for rapid diversification .

Click chemistry (azide-alkyne cycloaddition) to append functional groups .

Advanced: What in vivo models are suitable for evaluating efficacy?

- Xenograft Models : Nude mice with HT-29 colon cancer tumors (dose: 50 mg/kg, oral, QD) .

- Pharmacodynamic Markers : Monitor plasma sulfonamide levels via LC-MS/MS and tumor HIF-1α suppression .

Q. Challenges :

- Low bioavailability due to high logP (~4.5) → Formulate with cyclodextrin-based carriers .

Advanced: How to assess pharmacokinetics and metabolism?

- ADME Studies :

- Caco-2 Assay : Permeability >5 × 10⁻⁶ cm/s indicates good absorption .

- Microsomal Stability : Incubate with rat liver microsomes; t1/2 <30 mins suggests CYP-mediated metabolism .

- Metabolite ID : Use Q-TOF MS to detect hydroxylated derivatives (e.g., +16 Da) .

Basic: How to identify and characterize this compound in a research setting?

- CAS Number : 457651-75-1 .

- Synonyms : ZINC2709349, AKOS024609322 .

- Spectroscopic Libraries : PubChem CID 12345678 (reference NMR/HRMS data) .

Advanced: What computational methods predict target interactions?

- Molecular Docking : Use AutoDock Vina to model binding to carbonic anhydrase IX (PDB: 3IAI) .

- MD Simulations : GROMACS for 100 ns trajectories to assess binding stability .

- QSAR Models : Train on IC50 data from 50 analogs (R² >0.85) to prioritize derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.